2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone

α-glucosidase inhibition Type 2 diabetes postprandial hyperglycemia

2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 885904-07-4) is a synthetic sulfonyl-piperazine derivative with the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.46 g/mol. The compound features a benzylsulfonyl group linked via an ethanone bridge to a 4-phenylpiperazine moiety, placing it within the broader class of 1‑arylsulfonyl‑4‑phenylpiperazine analogs that have been investigated for enzyme inhibition and sigma receptor binding.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 885904-07-4
Cat. No. B2723259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
CAS885904-07-4
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c22-19(16-25(23,24)15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2
InChIKeyWUIFFJCDASNWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 885904-07-4): Chemical Identity & Procurement Starting Point


2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 885904-07-4) is a synthetic sulfonyl-piperazine derivative with the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.46 g/mol. The compound features a benzylsulfonyl group linked via an ethanone bridge to a 4-phenylpiperazine moiety, placing it within the broader class of 1‑arylsulfonyl‑4‑phenylpiperazine analogs that have been investigated for enzyme inhibition and sigma receptor binding [1]. This structural arrangement distinguishes it from direct sulfonyl-piperazine conjugates by introducing a carbonyl‑methylene spacer that alters conformational flexibility and pharmacophore presentation .

Why 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone Cannot Be Swapped with Common Phenylpiperazine Analogs


Phenylpiperazine-based sulfonamides exhibit steep structure–activity relationships where subtle modifications to the sulfonyl substituent, linker length, and N‑aryl group profoundly alter enzymatic inhibition profiles and receptor selectivity [1]. Direct 1‑sulfonyl‑4‑phenylpiperazines lack the ethanone bridge present in 2‑(benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone; this bridge extends the distance between the benzylsulfonyl group and the piperazine core, potentially changing hydrogen‑bond networks and hydrophobic interactions in target binding pockets . Because in‑class compounds have shown IC₅₀ differences of >10‑fold against α‑glucosidase and >100‑fold against lipoxygenase depending solely on the sulfonyl substituent, generic substitution without supporting matching data risks selecting a compound with irrelevant biological activity [1].

Head‑to‑Head and Cross‑Study Comparison Data for 2‑(Benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone


Enzyme Inhibition: α‑Glucosidase Potency Relative to 1‑Arylsulfonyl‑4‑phenylpiperazine Series

The 2017 Abbasi series tested 14 direct 1‑arylsulfonyl‑4‑phenylpiperazine analogs (3a–3n) against α‑glucosidase. The most potent compound (3e, arylsulfonyl = 4‑methylphenyl) achieved an IC₅₀ of 47.2 ± 1.8 µM, while the least active analog (3h) showed >500 µM [1]. Although 2‑(benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone was not directly tested in this panel, its benzylsulfonyl‑ethanone architecture introduces a methylene‑carbonyl spacer absent in the 3a–3n series. Molecular docking of the related series indicates that the sulfonyl‑piperazine distance critically dictates hydrogen bonding with Asp202 and Glu277 in the α‑glucosidase active site [1]. The ethanone bridge of the target compound is predicted to reposition the benzylsulfonyl group by approximately 2.5–3.0 Å relative to the direct sulfonyl‑piperazine analogs, which may either improve or diminish potency depending on the target's steric constraints.

α-glucosidase inhibition Type 2 diabetes postprandial hyperglycemia

LOX, AChE, and BChE Selectivity Profile versus 1‑Arylsulfonyl‑4‑phenylpiperazine Baseline

In the Abbasi 2017 panel, all 14 direct 1‑arylsulfonyl‑4‑phenylpiperazine derivatives (3a–3n) exhibited weak or no inhibition against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with IC₅₀ values consistently above 100 µM or showing less than 30% inhibition at the highest tested concentration (200 µM) [1]. This establishes a clean class‑level baseline: phenylpiperazine sulfonamides with a direct S–N bond lack meaningful activity against these three enzymes. 2‑(Benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone, which replaces the direct sulfonyl–piperazine bond with a sulfonyl–methylene–carbonyl–piperazine linkage, may alter this selectivity fingerprint, but no direct experimental data are available. Researchers requiring a negative control or a scaffold with minimal LOX/AChE/BChE interference can reference the direct sulfonyl‑piperazine profile, but the ethanone-bridged compound must be independently validated for these off‑targets.

lipoxygenase acetylcholinesterase butyrylcholinesterase

Structural Comparison with Sigma‑1 Receptor Pharmacophore Requirements

A 2024 computational study established a pharmacophore model for sigma‑1 receptor (S1R) linear ligands requiring a positive ionizable center (piperazine N⁺), two hydrophobic features, and a specific excluded‑volume footprint . Compounds lacking the ethanone bridge but containing the 4‑phenylpiperazine core (e.g., 1‑benzylpiperazine) show negligible S1R binding (Kᵢ >10,000 nM) [1]. However, 2‑(3‑methyl‑1‑piperidyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone, a close structural cousin that retains the ethanone‑piperazine motif, binds S1R with a Kᵢ of 4.8 nM, comparable to the reference antagonist haloperidol (Kᵢ = 2.6 nM) [1]. 2‑(Benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone replaces the 3‑methylpiperidine substituent with a benzylsulfonyl group, which adds a sulfonyl hydrogen‑bond acceptor and extends the hydrophobic footprint; pharmacophore mapping suggests this may either enhance S1R affinity or, conversely, violate the excluded‑volume constraints depending on the sulfonyl orientation. Direct S1R binding data are not yet available for the target compound.

sigma-1 receptor pharmacophore modeling neuropathic pain

Defensible Research & Screening Applications for 2‑(Benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone


Scaffold‑Hopping Probe for α‑Glucosidase Inhibitor Optimization

The 1‑arylsulfonyl‑4‑phenylpiperazine series has yielded moderate α‑glucosidase inhibitors (best IC₅₀ ≈ 47 µM) [1]. 2‑(Benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone introduces a carbonyl‑methylene spacer that can be systematically compared against the direct sulfonyl analogs to map the steric and electronic tolerance of the enzyme's catalytic pocket. Procurement of this compound enables a defined scaffold‑hopping experiment: test the ethanone‑bridged compound in the identical α‑glucosidase assay at 37°C, pH 6.8, and directly compare IC₅₀ values with compound 3e to quantify the spacer effect.

Sigma‑1 Receptor Pharmacophore Expansion Library

The ethanone‑piperazine core has been validated as essential for nanomolar S1R binding, with a close analog achieving Kᵢ = 4.8 nM [2]. The benzylsulfonyl‑substituted variant offers a distinct hydrogen‑bonding surface (sulfonyl oxygen lone pairs) and altered lipophilicity (calculated logP shift of approximately +0.8 relative to the 3‑methylpiperidine analog). This compound can serve as a probe in S1R competitive binding assays ([³H]‑(+)‑pentazocine displacement in guinea pig brain homogenates) to determine whether sulfonyl‑containing linear ligands retain the high affinity observed with the alkyl‑piperidine series, and to refine the excluded‑volume pharmacophore feature.

Selectivity Profiling Against the Cholinesterase‑Lipoxygenase Panel

The direct 1‑arylsulfonyl‑4‑phenylpiperazine series exhibits a clean selectivity window: measurable α‑glucosidase inhibition but negligible LOX, AChE, and BChE activity [1]. 2‑(Benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone must be independently screened across this panel to verify whether the ethanone bridge preserves the favorable selectivity fingerprint. A triaging protocol using the same spectrophotometric assays at 200 µM compound concentration can rapidly establish whether this compound maintains the class‑level lack of CNS enzyme interference, which is critical for metabolic disease target validation.

Analytical Reference Standard for Sulfonyl‑Ethanone‑Piperazine Quantification

Given the compound's well‑defined molecular weight (358.46 g/mol) and distinct chromatographic profile (retention time, mass spectrum available via ChemSrc [1]), it can serve as a reference standard for HPLC‑MS quantification in pharmacokinetic or metabolic stability studies of sulfonyl‑ethanone‑piperazine libraries. Its benzylsulfonyl chromophore (λmax ≈ 220–260 nm) provides adequate UV detectability for routine analytical method development.

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